![molecular formula C18H19N3O B1299907 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-69-3](/img/structure/B1299907.png)
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. The compound 2,6-di(quinolin-8-yl)pyridines was synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or a one-step ring-forming reaction, which resulted in the formation of the central pyridine ring . Another related compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was synthesized through a free-solvent oxidation reaction mediated by elemental sulfur, following a Lewis acid-promoted [4 + 2] cycloaddition reaction . Additionally, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involved a multi-step process including the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, cyclization, ethylation, and hydrolysis . These methods highlight the versatility of synthetic approaches to quinoline derivatives.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of these quinoline derivatives. The 2,6-di(quinolin-8-yl)pyridines showed intramolecular stacking of two quinoline units, as suggested by 1H NMR data and confirmed by X-ray structure . The compound 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline crystallized in the monoclinic system with specific unit-cell parameters, indicating a well-defined crystalline structure . The crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate revealed a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of C=C double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential applications. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been utilized in the synthesis of bistridentate Ru(II) complexes . The oxidation reaction mediated by elemental sulfur indicates the possibility of introducing functional groups without the use of solvents, which is beneficial for green chemistry . The multi-step synthesis of the fluorinated quinoline derivative demonstrates the complexity of reactions needed to introduce specific functional groups that confer antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these quinoline derivatives are influenced by their molecular structures. The luminescent properties of the Ru(II) bistridentate complex with microsecond luminescent lifetimes suggest potential applications in light-emitting devices . The crystalline nature of these compounds, as evidenced by their X-ray diffraction data, is important for their stability and purity, which are critical for pharmaceutical applications . The antibacterial activities of the fluorinated quinoline derivative against both gram-positive and gram-negative bacteria highlight the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Synthesis and Coordination with Metal Ions
- Synthesis of Nitrogen-Rich Structures: The synthesis of structures similar to 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has been achieved. These structures contain multiple nitrogen atoms capable of forming coordinate bonds with metal ions, such as Mn(II) and Fe(II) (Yang et al., 2017).
Fluorescence and Luminescence Applications
- Development for Fluorescence Applications: Studies have shown the synthesis of complexes with similar structures for fluorescence applications. These complexes exhibit interesting photophysical properties and have potential uses in various scientific applications (Wei et al., 2006).
Antimicrobial and Larvicidal Activities
- Antibacterial and Antifungal Properties: Compounds structurally related to 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one have been synthesized and tested for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activity, suggesting potential applications in addressing microbial infections (Rajanarendar et al., 2010).
Synthesis of Novel Compounds
- Synthesis of Novel Quinoline Derivatives: Research has focused on the synthesis of new quinoline derivatives, including methods for regioselective synthesis. These advances can contribute to the development of new pharmaceuticals and materials (Poomathi et al., 2015).
Applications in Targeted Drug Delivery
- Development of Inhibitors: New series of 3-quinoline carboxamides, structurally similar to 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, have been optimized as selective inhibitors for specific medical conditions, indicating their potential in targeted drug delivery (Degorce et al., 2016).
Biochemical Studies
- Chemosensors for Ion Detection: A novel fluorescent dye based on a quinoline structure has been developed as a sensor for the detection of small inorganic cations. This has implications for biochemical and environmental monitoring (Mac et al., 2010).
properties
IUPAC Name |
6-ethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-13-5-6-17-15(8-13)9-16(18(22)21-17)12-20-11-14-4-3-7-19-10-14/h3-10,20H,2,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYAGFXAHPEHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

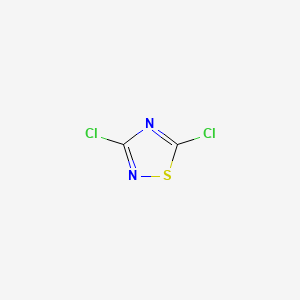
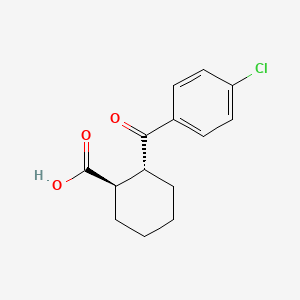
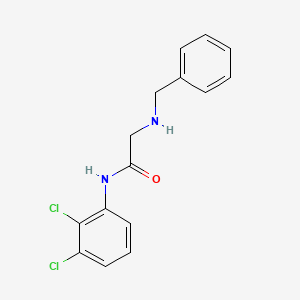
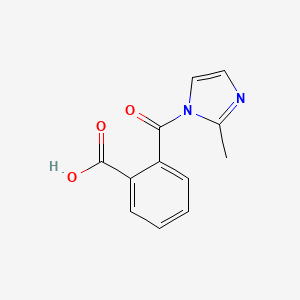
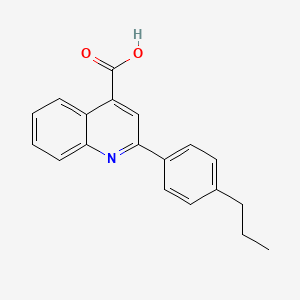
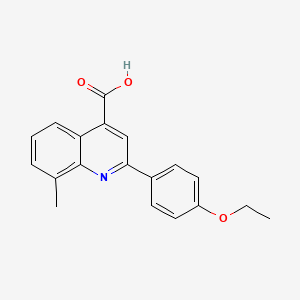
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
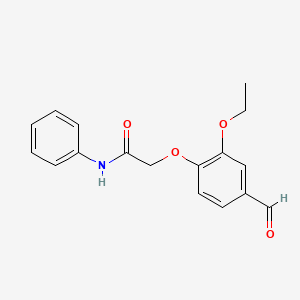
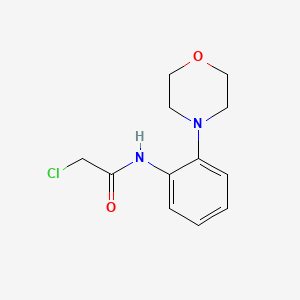
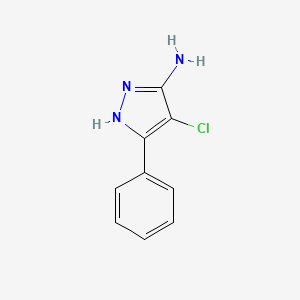
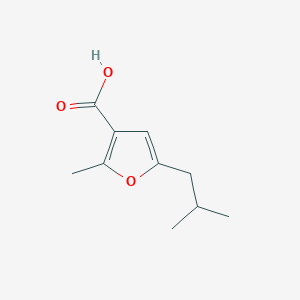
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)